The major racemate of N-carbamoylmethionine crystallizes from water as a conglomerate, as confirmed by X-ray analysis. [] This indicates that the racemic mixture exists as a mechanical mixture of separate crystals of each enantiomer, rather than a single crystal structure containing both enantiomers.
N-carbamoylmethionine is derived from the amino acid methionine through a carbamoylation process. It belongs to the class of amino acids and is characterized by the presence of a carbamoyl group (-CO-NH2) attached to the sulfur-containing amino acid methionine. This compound is particularly relevant in animal nutrition and has been studied for its effects on growth performance and immune response in various species, including fish .
The synthesis of N-carbamoylmethionine typically involves the reaction of methionine with a carbamoylating agent. One common method utilizes urea as the carbamoylating agent. The general reaction can be represented as follows:
This reaction can be conducted under various conditions, including temperature and pH adjustments to optimize yield. For instance, the reaction may be performed at elevated temperatures (around 60-80°C) in an aqueous solution to facilitate the formation of N-carbamoylmethionine while minimizing side reactions .
N-carbamoylmethionine can participate in various chemical reactions typical of amino acids. Key reactions include:
These reactions are significant in metabolic pathways where N-carbamoylmethionine may serve as an intermediate or precursor .
The mechanism of action for N-carbamoylmethionine primarily revolves around its role in enhancing protein synthesis and supporting metabolic functions. It has been shown to influence growth performance positively in aquatic species by improving nutrient utilization and enhancing immune responses. The compound's ability to modulate oxidative stress levels also contributes to its efficacy in promoting health .
N-carbamoylmethionine has diverse applications across various scientific fields:
Recent studies have highlighted its efficacy in improving tissue mineralization and enzymatic antioxidant capacity in fish species such as Nile tilapia .
The hydantoinase process enables efficient stereoselective synthesis of N-carbamoylmethionine from hydantoin precursors. This multi-enzyme cascade converts D,L-5-monosubstituted hydantoins into optically pure N-carbamoyl amino acids.
Table 1: Key Enzymes in N-Carbamoylmethionine Biosynthesis
Enzyme | EC Number | Function | Cofactor Requirement |
---|---|---|---|
D-Hydantoinase | 3.5.2.2 | Hydrolyzes hydantoin ring | Zn²⁺/Mn²⁺ |
D-Carbamoylase | 3.5.1.- | Cleaves N-carbamoyl group | Metal-independent |
Hydantoin Racemase | 5.1.1.- | Racemizes non-hydrolyzed hydantoins | None |
Microorganisms provide fully functional enzymatic machinery for efficient N-carbamoylmethionine production through naturally evolved or engineered metabolic pathways.
Bradyrhizobium japonicum expresses a high-activity D-hydantoinase with broad substrate specificity, including sulfur-containing hydantoins. When coupled with Agrobacterium radiobacter's D-carbamoylase, these organisms achieve >95% conversion efficiency of methionine hydantoin precursors. The B. japonicum enzyme complex operates optimally at 45°C and pH 8.0, with enhanced thermostability enabling industrial application. The system co-localizes hydantoin racemase, hydantoinase, and carbamoylase enzymes, creating a substrate channeling effect that minimizes intermediate diffusion and maximizes catalytic efficiency [4].
Metabolic engineering of Pseudomonas putida has significantly improved N-carbamoylmethionine production yields. Key strategies include:
Table 2: Microbial Systems for N-Carbamoylmethionine Production
Microorganism | Productivity (g/L/h) | Yield (%) | Key Genetic Features |
---|---|---|---|
Pseudomonas putida (engineered) | 12.5 | 98 | Overexpressed hydantoinase/carbamoylase |
Agrobacterium radiobacter | 8.1 | 95 | Native carbamoylase operon |
Bradyrhizobium japonicum | 7.3 | 92 | Thermostable hydantoinase |
N-Carbamoylmethionine formation occurs through non-enzymatic pathways under pathological conditions, particularly involving reactive cyanate species.
In chronic kidney disease, urea concentrations can reach 100 mM, with approximately 0.8% spontaneously decomposing to cyanate (OCN⁻). Cyanate reacts spontaneously with methionine residues through nucleophilic addition, forming N-carbamoylmethionine. This non-enzymatic carbamylation follows second-order kinetics, with a rate constant of 1.5 × 10⁻³ M⁻¹s⁻¹ at physiological pH and temperature. The reaction exhibits a half-life of approximately 48 hours under uremic conditions, making it clinically relevant. Carbamylation preferentially targets N-terminal amino groups and lysine side chains, but sulfur-containing amino acids like methionine also show significant susceptibility. Mass spectrometric analyses of uremic plasma confirm accumulation of carbamylated methionine residues in serum albumin, hemoglobin, and lipoprotein particles [5] [10].
During inflammation, myeloperoxidase (MPO) catalyzes the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide, producing cyanate as a secondary product:MPO/H₂O₂/Cl⁻ → HOClHOCl + SCN⁻ → OSCN⁻ + Cl⁻OSCN⁻ → OCN⁻ + S⁰This enzymatic pathway generates localized cyanate concentrations up to 150 μM at sites of inflammation. MPO-derived cyanate carbamylates methionine residues in vascular endothelial cells and lipoproteins, altering their structure and function. Immunohistochemical analyses reveal homocitrulline (carbamyllysine) epitopes predominantly associated with endothelial cells in human atherosclerotic lesions, with intensity correlating with disease severity. In vitro studies demonstrate that 100 μM cyanate reduces endothelial nitric oxide synthase (eNOS) expression by 60% within 24 hours through transcriptional suppression rather than protein degradation, contributing to endothelial dysfunction [3] [5] [6].
Table 3: Carbamylation Mechanisms of Methionine
Mechanism | Catalyst | Cyanate Source | Kinetics | Pathological Association |
---|---|---|---|---|
Spontaneous decomposition | None | Urea | k = 2.5 × 10⁻⁵ s⁻¹ | Uremic syndrome |
MPO-catalyzed oxidation | Myeloperoxidase | Thiocyanate | Vmax = 8.3 μM/min | Atherosclerosis |
Metal-catalyzed oxidation | Fe²⁺/Cu²⁺ | Urea | pH-dependent | Oxidative stress |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1